5-ethyl-1-methyl-1H-1,2,3-triazole
CAS No.: 194209-19-3
Cat. No.: VC11983828
Molecular Formula: C5H9N3
Molecular Weight: 111.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 194209-19-3 |
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Molecular Formula | C5H9N3 |
Molecular Weight | 111.15 g/mol |
IUPAC Name | 5-ethyl-1-methyltriazole |
Standard InChI | InChI=1S/C5H9N3/c1-3-5-4-6-7-8(5)2/h4H,3H2,1-2H3 |
Standard InChI Key | NSJLAMSQYHXKOD-UHFFFAOYSA-N |
SMILES | CCC1=CN=NN1C |
Canonical SMILES | CCC1=CN=NN1C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a 1H-1,2,3-triazole ring, where three nitrogen atoms occupy positions 1, 2, and 3. Substitution patterns are critical to its physicochemical properties:
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1-Methyl group: Enhances steric bulk and influences ring electronics through inductive effects.
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5-Ethyl group: Introduces hydrophobicity and modulates solubility in organic solvents.
The molecular formula is C₅H₉N₃, with a molecular weight of 111.15 g/mol. Its IUPAC name, 5-ethyl-1-methyl-1H-1,2,3-triazole, reflects the numbering system prioritizing the NH proton at position 1.
Spectral Characterization
While direct spectral data for this compound are unavailable, analogous triazoles provide a reference framework:
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¹H NMR: In ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, methyl groups resonate at δ 2.65 (s, 3H) and δ 1.46 (t, 3H) . For 5-ethyl-1-methyl derivatives, the ethyl group’s CH₂ and CH₃ protons would appear near δ 1.2–1.5 (triplet) and δ 2.5–3.0 (quartet), respectively.
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¹³C NMR: The triazole ring carbons typically appear between δ 120–150, with substituent carbons in expected regions (e.g., methyl at δ 8–15, ethyl at δ 10–25) .
Synthetic Methodologies
Cycloaddition Approaches
The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a cornerstone of 1,2,3-triazole synthesis. For 5-ethyl-1-methyl derivatives, a modified protocol could involve:
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Azide Preparation: Reacting methylamine with sodium azide to form methyl azide.
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Alkyne Substrate: Using 3-pentyne (for ethyl substitution) as the dipolarophile.
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Catalysis: Copper(I) iodide or ruthenium complexes to regioselectively form the 1,4- or 1,5-disubstituted product .
Example Reaction:
Phase-Transfer Catalysis (PTC)
A PTC method reported for 5-hydroxy-1,2,3-triazoles could be adapted by replacing β-ketoesters with ethyl-substituted precursors. Key steps include:
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Reagents: Ethyl 2-ethoxy-2-iminoacetate hydrochloride, methylhydrazine.
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Conditions: Tetrabutylammonium bromide (10 mol%), KOH (2 equiv), diethyl ether (0.2 M), 4 h stirring.
Physicochemical Properties
Solubility and Stability
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Solubility: Predominant in polar aprotic solvents (DMF, DMSO) due to the triazole ring’s dipole moment. Limited water solubility (~0.1 mg/mL).
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Stability: Resistant to hydrolysis under acidic/basic conditions but susceptible to oxidative degradation.
Comparative Data Table
Chemical Reactivity and Functionalization
Electrophilic Substitution
The triazole ring’s electron-deficient nature facilitates reactions at the 4-position:
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Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups, yielding 4-nitro derivatives.
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Halogenation: NBS or Cl₂ generates 4-halo intermediates for cross-coupling reactions.
Coordination Chemistry
1,2,3-Triazoles act as ligands for transition metals (e.g., Cu, Ru). The ethyl group’s steric effects may influence complex stability:
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